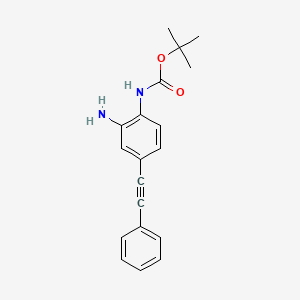
1-(3-Methoxy-2-quinolinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-2-quinolinyl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system with a methoxy group at the 3-position and an ethanone group at the 1-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-2-quinolinyl)ethanone can be synthesized through various methods. One common approach involves the condensation of 3-methoxy-2-quinolinecarboxaldehyde with an appropriate ketone under acidic or basic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid or sodium hydroxide and is carried out in a solvent like ethanol or toluene .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-2-quinolinyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 1-(3-Methoxy-2-quinolinyl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxy-2-quinolinyl)ethanone has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-quinolinyl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Methyl-2-quinoxalinyl)ethanone: Similar in structure but with a quinoxaline ring instead of a quinoline ring.
1-(4-Quinolinyl)ethanone: Differing by the position of the substituent on the quinoline ring.
2-(8-Quinolinyloxy)ethanamine dihydrochloride: Featuring an additional amino group and different functional groups.
Uniqueness: 1-(3-Methoxy-2-quinolinyl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 3-position and ethanone group at the 1-position make it a versatile intermediate for further functionalization and application in various fields.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(3-methoxyquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8(14)12-11(15-2)7-9-5-3-4-6-10(9)13-12/h3-7H,1-2H3 |
InChI Key |
ZWFBJJSDMGOOLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13926126.png)
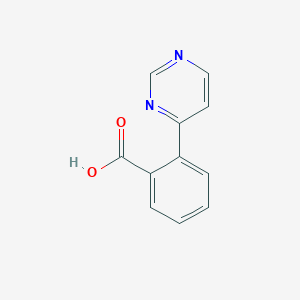
![(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13926142.png)
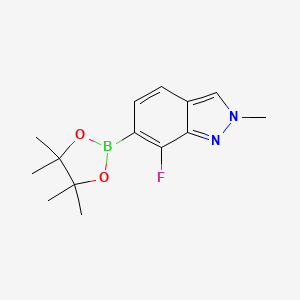
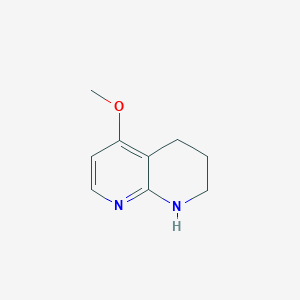
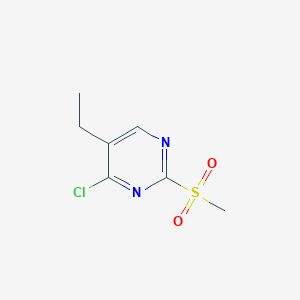
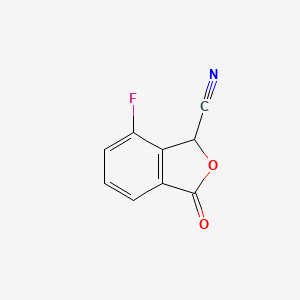
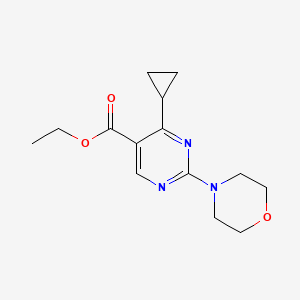
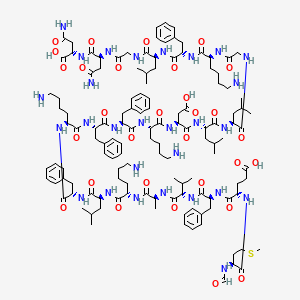
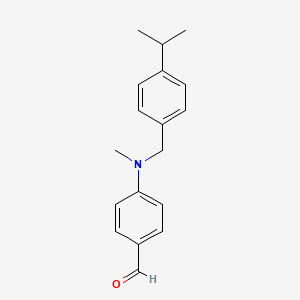
![3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)
